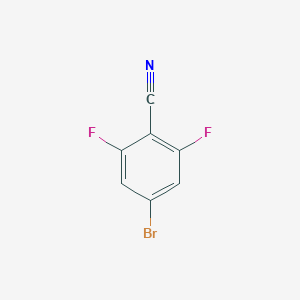

4-Bromo-2,6-difluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHQWUAOIWRFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373631 | |

| Record name | 4-Bromo-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123843-67-4 | |

| Record name | 4-Bromo-2,6-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123843-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 4-Bromo-2,6-difluorobenzonitrile: A Technical Guide for Advanced Research

Introduction: A Versatile Building Block in Modern Chemistry

4-Bromo-2,6-difluorobenzonitrile, with the CAS number 123843-67-4, is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of advanced materials and complex organic molecules. Its unique substitution pattern, featuring a nitrile group, a bromine atom, and two fluorine atoms on the benzene ring, provides a versatile platform for a variety of chemical transformations. This guide offers an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic placement of the electron-withdrawing nitrile and fluorine groups, combined with the reactive bromine atom, makes this compound a valuable precursor for creating novel molecular architectures with tailored electronic and biological properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in research and synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 123843-67-4 | [1] |

| Molecular Formula | C₇H₂BrF₂N | [1] |

| Molecular Weight | 218.00 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 78-83 °C | |

| Boiling Point | 200 °C at 8 mmHg | [2] |

| Solubility | Soluble in many organic solvents such as DMF, THF, and dichloromethane. | |

| Storage | Store at room temperature, protected from light. |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet in the aromatic region, corresponding to the two equivalent protons on the benzene ring. The coupling would arise from the interaction with the two adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and halogen substituents.

-

¹⁹F NMR: The fluorine NMR spectrum provides valuable information about the fluorine environments. A single resonance is expected for the two equivalent fluorine atoms, with coupling to the adjacent protons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp absorption band around 2230 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group.[3] Other significant peaks will correspond to C-F and C-Br stretching vibrations, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is a hallmark of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[3] Fragmentation patterns will likely involve the loss of the bromine atom and the nitrile group.

Synthesis of this compound: Key Methodologies

Several synthetic routes to this compound have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of production.

Synthesis from 3,5-Difluorobromobenzene

A common and scalable approach starts from the readily available 3,5-difluorobromobenzene.[4] This multi-step synthesis involves the formation of an intermediate aldehyde, followed by its conversion to the nitrile.

Workflow for Synthesis from 3,5-Difluorobromobenzene

Caption: Synthesis of this compound from 3,5-Difluorobromobenzene.

Detailed Protocol:

-

Directed Ortho-Metalation and Formylation: 3,5-Difluorobromobenzene is treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures to facilitate directed ortho-metalation. The resulting organolithium species is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group, yielding 4-bromo-2,6-difluorobenzaldehyde. The rationale for using a strong, sterically hindered base is to achieve regioselective deprotonation at the position ortho to both fluorine atoms, which is activated by their inductive effects.

-

Conversion to Nitrile: The intermediate aldehyde is then converted to the nitrile. A common method involves the formation of an oxime by reacting the aldehyde with hydroxylamine, followed by dehydration using a reagent like acetic anhydride or formic acid to afford the final product, this compound.[2]

Synthesis from 2,6-Difluoroaniline via Sandmeyer Reaction

An alternative route utilizes 2,6-difluoroaniline as the starting material. This pathway involves a bromination step followed by a Sandmeyer reaction to introduce the nitrile group.

Workflow for Synthesis from 2,6-Difluoroaniline

Caption: Synthesis of this compound from 2,6-Difluoroaniline.

Detailed Protocol:

-

Bromination: 2,6-Difluoroaniline is first brominated at the para position to yield 4-bromo-2,6-difluoroaniline. This electrophilic aromatic substitution is directed by the activating amino group.

-

Diazotization: The resulting aniline derivative is then subjected to diazotization by treatment with sodium nitrite in the presence of a strong acid at low temperatures (0-5 °C) to form the corresponding aryl diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide (CuCN) in a Sandmeyer reaction. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism to replace the diazonium group with a nitrile group, affording this compound.[5]

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a versatile substrate for various organic transformations, particularly in the realm of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is susceptible to displacement via palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with an organoboron reagent in the presence of a palladium catalyst and a base. This is a powerful tool for constructing biaryl structures, which are common motifs in liquid crystals and pharmaceuticals. The electron-withdrawing nature of the nitrile and fluorine substituents can influence the reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds by coupling with amines.[6] This is a key transformation in the synthesis of many pharmaceutically active compounds containing arylamine moieties. The choice of phosphine ligand is crucial for the efficiency of this reaction.

Logical Flow for Cross-Coupling Reactions

Caption: Key cross-coupling reactions of this compound.

Applications in Advanced Materials and Drug Discovery

The unique structural and electronic features of this compound and its derivatives have led to their use in several high-technology fields.

Liquid Crystal Synthesis

Substituted benzonitriles are a well-established class of liquid crystalline materials. The rigid core of the benzene ring, combined with the polar nitrile group, contributes to the formation of mesophases. The fluorine and bromine substituents in this compound can be used to fine-tune the properties of the resulting liquid crystals, such as their dielectric anisotropy, viscosity, and clearing point.[4] By replacing the bromine atom through reactions like the Suzuki coupling, a wide variety of liquid crystalline compounds with tailored properties can be synthesized for use in display technologies.

Pharmaceutical and Agrochemical Intermediates

The this compound scaffold is an attractive starting point for the synthesis of biologically active molecules. The fluorine atoms can enhance metabolic stability and binding affinity of a drug molecule, while the nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups. The bromine atom serves as a convenient handle for introducing molecular diversity through cross-coupling reactions. This makes the compound a valuable intermediate in the development of new pharmaceuticals, including kinase inhibitors and central nervous system (CNS) drugs, as well as in the synthesis of novel pesticides and herbicides.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles. Work in a well-ventilated area or under a chemical fume hood.

-

First Aid Measures: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

-

Storage and Disposal: Store in a tightly sealed container in a cool, dry place. Dispose of the chemical and its container in accordance with local regulations.

Conclusion

This compound is a strategically designed molecule that offers a wealth of opportunities for synthetic chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The insights provided in this technical guide are intended to empower researchers to leverage the full potential of this versatile building block in the development of next-generation liquid crystals, pharmaceuticals, and other advanced materials. As the demand for highly functionalized organic molecules continues to grow, the importance of key intermediates like this compound in driving innovation is undeniable.

References

Sources

- 1. This compound | 123843-67-4 | FB67761 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-difluorobenzonitrile from 3,5-difluorobromobenzene

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 4-Bromo-2,6-difluorobenzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials.[1] The described methodology starts from the readily available 3,5-difluorobromobenzene and proceeds through a regioselective formylation followed by conversion to the target nitrile. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of the reaction mechanisms, experimental procedures, and critical process parameters.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group, a bromine atom, and two fluorine atoms on the benzene ring, offers multiple points for further chemical modification. This versatility makes it an important precursor for a range of complex molecules, including active pharmaceutical ingredients (APIs) and components for liquid crystal displays.[1][2] The strategic placement of the fluorine atoms can significantly influence the physicochemical properties of the final products, such as metabolic stability and lipophilicity, which are critical parameters in drug design.

This guide focuses on a reliable and scalable synthetic route starting from 3,5-difluorobromobenzene, emphasizing safety, efficiency, and mechanistic understanding.

Synthetic Strategy: A Two-Step Approach

The most effective and regioselective pathway for the synthesis of this compound from 3,5-difluorobromobenzene is a two-step process:

-

Directed Ortho-Metalation and Formylation: This step introduces a formyl group (-CHO) at the C4 position of the starting material to produce 4-Bromo-2,6-difluorobenzaldehyde.

-

Conversion of Aldehyde to Nitrile: The aldehyde is then converted to the corresponding nitrile (-CN) to yield the final product.

This strategy is advantageous as it avoids the use of highly toxic cyanide salts in the first step and allows for controlled, regioselective functionalization of the aromatic ring.[3]

The Underlying Principle: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective deprotonation of aromatic compounds.[4][5] In the case of 3,5-difluorobromobenzene, the fluorine atoms act as directing metalating groups (DMGs). Their electron-withdrawing nature increases the acidity of the adjacent ortho-protons (at C2, C4, and C6). A strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), will preferentially abstract a proton from one of these positions.

The lithiation occurs predominantly at the C4 position, which is ortho to both fluorine atoms. This is due to the synergistic directing effect of the two fluorine atoms, making the C4 proton the most acidic. The resulting aryllithium intermediate is then trapped with an electrophile, in this case, a formylating agent, to introduce the aldehyde group.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde

This step involves the directed ortho-lithiation of 3,5-difluorobromobenzene followed by formylation.

Reaction Scheme:

Sources

An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzonitrile: A Key Intermediate in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-2,6-difluorobenzonitrile

This compound is a synthetically versatile aromatic compound that has garnered significant interest in various fields of chemical research and development. Its unique molecular architecture, featuring a strategically positioned bromine atom and two activating fluorine atoms on a benzonitrile scaffold, makes it a highly valuable intermediate. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and key applications, with a focus on its role in the development of pharmaceuticals and advanced materials.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₇H₂BrF₂N.[1][2] Its structure is characterized by a benzene ring substituted with a nitrile group (-C≡N) at position 1, two fluorine atoms at positions 2 and 6, and a bromine atom at position 4. The strong electron-withdrawing nature of the nitrile group and the fluorine atoms significantly influences the electronic properties of the aromatic ring, impacting its reactivity.

Key Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Weight | 218.00 g/mol | [1][2] |

| CAS Number | 123843-67-4 | [1][2] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 78-83 °C | [1][4][5] |

| Solubility | Insoluble in water. | [6] |

| IUPAC Name | This compound | [2] |

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound starts from the readily available 3,5-difluorobromobenzene.[7][8] This multi-step synthesis involves the formation of an intermediate aldehyde, which is then converted to the final nitrile product.

Experimental Protocol: Synthesis from 3,5-Difluorobromobenzene

This protocol is a representative synthesis and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde

-

To a solution of 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) at -70°C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of lithium diisopropylamide (LDA) in THF.

-

Stir the reaction mixture at -70°C for 30 minutes.

-

Slowly add N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring for several hours, allowing the temperature to slowly rise to 0°C.

-

Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 10% HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Bromo-2,6-difluorobenzaldehyde.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Conversion of 4-Bromo-2,6-difluorobenzaldehyde to this compound

-

In a three-necked flask, combine 4-Bromo-2,6-difluorobenzaldehyde, hydroxylamine hydrochloride, and formic acid.[8]

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and distill off the solvent under normal pressure.

-

Add water to the residue and continue distillation to azeotropically remove the product.

-

Cool the collected aqueous solution to room temperature to allow the product to crystallize.

-

Collect the solid product by suction filtration and wash the filter cake with water until neutral.

-

Dry the product to obtain this compound.

Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Organic Synthesis

The presence of the bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound can be readily coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to generate a wide range of biaryl and heteroaryl compounds.[9][10][11][12] These products are often key structural motifs in pharmaceuticals and liquid crystals.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active molecules.[13][14][15] this compound can be coupled with a diverse range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand to produce substituted anilines. These anilines are important precursors for a variety of pharmaceuticals.

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediate

This compound is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy.[4] The difluorobenzonitrile moiety is a common feature in a number of potent and selective inhibitors of protein kinases, such as RAF kinases, which are implicated in various cancers.[16]

Liquid Crystal Materials

The rigid, polar structure of this compound and its derivatives makes them suitable components in the formulation of liquid crystal mixtures.[3] These materials are essential for the manufacturing of displays for a wide range of electronic devices.

Agrochemicals

This versatile compound also serves as an intermediate in the synthesis of novel agrochemicals, such as pesticides and herbicides.[4] The incorporation of the fluorinated aromatic ring can enhance the efficacy and selectivity of these crop protection agents.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][17] It is also a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[6]

Conclusion

This compound is a high-value intermediate with broad applications in organic synthesis, drug discovery, and materials science. Its unique structural features and reactivity profile make it an indispensable tool for chemists and researchers. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of innovative chemical entities.

References

- Google Patents. (n.d.). CN101353317B - Preparation of this compound.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved January 8, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 8, 2026, from [Link]

- Kirlikovali, K. O., Cho, E., Downard, T. J., Grigoryan, L., Han, Z., Hong, S., ... & Spokoyny, A. M. (2018). Buchwald-Hartwig Amination Using Pd (I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(34), 11625-11629.

-

PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 8, 2026, from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 8, 2026, from [Link]

-

Chemcasts. (n.d.). This compound (CAS 123843-67-4) Properties | Density, Cp, Viscosity. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved January 8, 2026, from [Link]

-

YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 8, 2026, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Google Patents. (n.d.). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 8, 2026, from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Benzonitrile, 4-bromo-. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Benzonitrile, 4-bromo-. Retrieved January 8, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Bromo-2,6-difluorobenzeneboronic acid. Retrieved January 8, 2026, from [Link]

- Poulikakos, P. I., Zhang, C., Bollag, G., Shokat, K. M., & Rosen, N. (2011). RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF (V600E).

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound | 123843-67-4 | FB67761 [biosynth.com]

- 2. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 123843-67-4 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 123843-67-4 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN101353317B - Preparation of this compound - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | 123843-67-4 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to the Spectroscopic Profile of 4-Bromo-2,6-difluorobenzonitrile

A Note on Data Availability: As a Senior Application Scientist, the foundation of any technical guide is robust, verifiable experimental data. Despite a comprehensive search of chemical databases, supplier technical sheets, and scientific literature, specific experimental spectra (NMR, IR, MS) for 4-Bromo-2,6-difluorobenzonitrile are not publicly available at this time. This guide has therefore been constructed based on a combination of foundational spectroscopic principles and predictive analysis derived from the compound's structure and data from closely related analogues. All data presented herein should be considered theoretical until validated against experimentally acquired spectra.

Introduction

This compound is a halogenated aromatic nitrile, a class of compounds pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the unique electronic properties conferred by its substituents: the electron-withdrawing nitrile and fluorine groups, and the heavy bromine atom, which provides a reactive handle for cross-coupling reactions. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and structural integrity for any downstream process. This guide provides a detailed theoretical analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

The logical workflow for characterizing a molecule like this compound involves a multi-technique approach to unambiguously determine its structure.

Caption: Numbering scheme for this compound.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides the most direct probe of the fluorine environments.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Ref: CFCl₃)

| Chemical Shift (δ), ppm | Multiplicity | Assignment | Probable Coupling (J), Hz |

|---|

| ~ -105 to -115 | Triplet (t) | F-2, F-6 | JF-H ≈ 7-9 Hz |

Interpretation:

-

Symmetry: Due to molecular symmetry, the two fluorine atoms are chemically and magnetically equivalent, giving rise to a single signal.

-

Chemical Shift: The chemical shift for fluorine on an aromatic ring is highly dependent on the other substituents. For a difluoro-substituted aromatic ring, a shift in the range of -105 to -115 ppm is a reasonable estimate. [1][2]* Multiplicity: The signal is predicted to be a triplet due to coupling with the two equivalent ortho protons (H-3 and H-5).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Rationale for Experimental Choices:

-

Sampling Method: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet is a classic and reliable method.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~ 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~ 2235 - 2220 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~ 1620 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1480 - 1450 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1280 - 1200 | Strong | C-F Stretch | Aryl-Fluorine |

| ~ 1050 - 1000 | Strong | C-F Stretch | Aryl-Fluorine |

| ~ 800 - 700 | Strong | C-Br Stretch | Aryl-Bromine |

Interpretation:

-

Nitrile Stretch: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption band for the nitrile (C≡N) group, expected around 2230 cm⁻¹. Its intensity and sharp nature make it easily identifiable. [3]* Aromatic C=C Stretches: Multiple bands in the 1620-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

C-F and C-Br Stretches: The carbon-halogen stretches are also key features. The C-F stretches typically appear as strong bands in the 1300-1000 cm⁻¹ region. The C-Br stretch will appear at a much lower frequency, typically below 800 cm⁻¹, in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and can give clues about the structure.

Rationale for Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a standard, high-energy technique that provides detailed fragmentation patterns useful for structural elucidation. For a softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used.

Table 5: Predicted Key Mass Spectrometry Peaks (EI)

| m/z | Ion | Significance |

|---|---|---|

| 217 / 219 | [M]⁺ | Molecular Ion Peak. Shows characteristic ~1:1 isotopic pattern due to ⁷⁹Br and ⁸¹Br. |

| 191 / 193 | [M - C₂H₂]⁺ | Loss of acetylene from the ring. |

| 138 | [M - Br]⁺ | Loss of the bromine atom. |

| 112 | [M - Br - CN]⁺ | Subsequent loss of the nitrile group. |

Interpretation:

-

Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity at m/z 217 and 219. This is a definitive signature for a monobrominated compound. * Fragmentation: Under EI conditions, the molecule will fragment. The most likely initial fragmentation is the loss of the bromine atom, which is a relatively weak bond, to give a fragment at m/z 138. Further fragmentation could involve the loss of the nitrile group.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and Mass Spectrometry data. The predicted data provides a clear roadmap for researchers. The observation of a triplet in the ¹H and ¹⁹F NMR spectra, coupled with the characteristic C-F splittings in the ¹³C NMR, would strongly support the 1,2,3,5-substitution pattern. This is further corroborated by the definitive nitrile stretch in the IR spectrum and the unmistakable 1:1 isotopic doublet for the molecular ion in the mass spectrum. While this guide provides a robust theoretical framework, experimental verification remains the final arbiter of structural truth in chemical science.

References

Sources

Chemical reactivity of the bromine substituent in 4-Bromo-2,6-difluorobenzonitrile

An In-Depth Technical Guide to the Chemical Reactivity of the Bromine Substituent in 4-Bromo-2,6-difluorobenzonitrile

Abstract

This compound is a highly functionalized aromatic building block of significant interest to the pharmaceutical and materials science sectors. The strategic placement of two ortho-fluorine atoms and a para-nitrile group relative to the bromine atom creates a unique electronic environment that dictates its reactivity. This guide provides a comprehensive analysis of the chemical transformations centered on the versatile carbon-bromine bond. We will explore the underlying principles and provide field-tested protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering researchers and drug development professionals the insights needed to effectively utilize this powerful synthetic intermediate.

Molecular Architecture and Electronic Profile

This compound (CAS: 123843-67-4) is a crystalline solid with the molecular formula C₇H₂BrF₂N.[1] Its reactivity is dominated by the interplay of its substituents, which render the aromatic ring significantly electron-deficient.

-

Ortho-Fluoro Groups: The two fluorine atoms exert a powerful inductive electron-withdrawing effect (-I) due to their high electronegativity. This effect significantly lowers the electron density of the aromatic ring, which is a critical factor for its reactivity.

-

Para-Nitrile Group: The cyano group is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. It delocalizes the ring's π-electrons, further polarizing the C-Br bond and activating the entire aromatic system.

-

Bromo Group: The bromine atom at the C4 position serves as an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions. The C-Br bond is weaker than a C-Cl bond, making its oxidative addition to a palladium(0) catalyst kinetically favorable.[2]

This specific arrangement of potent electron-withdrawing groups (EWGs) makes the aryl bromide highly susceptible to oxidative addition, the rate-determining step in many palladium-catalyzed cycles.[2][3] Concurrently, the EWGs at the ortho and para positions strongly activate the ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex).[4][5][6][7]

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The C(sp²)-Br bond is the primary locus of reactivity for building molecular complexity. Palladium-catalyzed cross-coupling reactions provide a robust and versatile toolkit for forming new carbon-carbon and carbon-nitrogen bonds at this position.[8]

The general mechanism for these transformations follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[9] For this compound, this reaction enables the introduction of various aryl or vinyl groups, which is a common strategy in the synthesis of liquid crystals and pharmacologically active molecules.[10]

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a classic, reliable choice, entering the catalytic cycle directly as Pd(0). Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with phosphine ligands is used; these are reduced in situ to the active Pd(0) species.[2]

-

Base: A base, typically K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[11]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is common. The water is crucial for dissolving the inorganic base and assisting in the formation of the boronate "ate" complex.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | >90 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | >95 |

| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | >85 |

| (Note: Data is representative and synthesized from general protocols for electron-deficient aryl bromides.) |

Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2,6-difluorobenzonitrile

-

Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 218 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and cesium carbonate (2.0 mmol, 652 mg).

-

Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

-

Catalyst Addition: Under a positive pressure of argon, add the catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 22 mg).

-

Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the final product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[12] The reaction couples an amine with the aryl bromide, a transformation that is often challenging via classical methods like SNAr due to the conditions required.[13]

Causality Behind Experimental Choices:

-

Ligand: This is the most critical parameter. The high electron density on the this compound ring can make the final reductive elimination step difficult. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are required.[14] These ligands promote the formation of a monoligated palladium species, which accelerates both oxidative addition and reductive elimination while inhibiting the formation of inactive catalyst species.[12]

-

Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine (or the N-H bond in the intermediate complex) without competing as a nucleophile.

-

Catalyst Precursor: Pre-formed palladium precatalysts (e.g., XPhos-Pd-G3) are often preferred. These catalysts are air-stable and highly active, ensuring efficient initiation of the catalytic cycle.

Detailed Experimental Protocol: Synthesis of 4-(Morpholino)-2,6-difluorobenzonitrile

-

Vessel Preparation: In a glovebox or under a positive flow of argon, charge an oven-dried vial with this compound (1.0 mmol, 218 mg), sodium tert-butoxide (1.4 mmol, 135 mg), and a stir bar.

-

Catalyst Addition: Add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 17 mg).

-

Reagent Addition: Add anhydrous toluene (4 mL) followed by morpholine (1.2 mmol, 105 µL).

-

Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir for 16 hours.

-

Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude material by silica gel chromatography to afford the desired arylamine.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting an aryl halide with a terminal alkyne.[15] This reaction is valued for its mild conditions and functional group tolerance.

Causality Behind Experimental Choices:

-

Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. A palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[16] The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily than the alkyne itself.

-

Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves a dual purpose: it deprotonates the terminal alkyne to form the acetylide anion and often acts as the solvent.

-

Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols.[17] These methods often require a stronger base (e.g., DBU) or specific ligands to facilitate the direct reaction of the alkyne with the palladium center, albeit sometimes at higher temperatures.[18]

Data Summary: Sonogashira Coupling Conditions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | RT | >90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 60 | >95 |

| 3 | 1-Heptyne | P2 Precatalyst (2.5) | None (Cu-free) | TMP | DMSO | RT | >80 |

| (Note: Data is representative. Entry 3 is based on a general copper-free protocol.[17]) |

Detailed Experimental Protocol: Synthesis of 2,6-Difluoro-4-(phenylethynyl)benzonitrile

-

Vessel Preparation: To a Schlenk flask, add this compound (1.0 mmol, 218 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 8 mg).

-

Inerting: Evacuate and backfill the flask with argon three times.

-

Solvent and Reagent Addition: Add 5 mL of degassed tetrahydrofuran (THF) and 2 mL of degassed triethylamine (TEA). Finally, add phenylacetylene (1.1 mmol, 121 µL) via syringe.

-

Reaction: Stir the mixture at room temperature for 8 hours. A precipitate of triethylammonium bromide will form.

-

Work-up: Once the starting material is consumed (monitored by TLC), filter the reaction mixture through Celite to remove the salts and catalyst residues, washing with THF.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting solid by recrystallization or silica gel chromatography to obtain the pure arylalkyne.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is the dominant pathway for functionalizing the C-Br bond, the extreme electron-deficient nature of the ring also activates it for Nucleophilic Aromatic Substitution (SNAr).[7][19] In this mechanism, a strong nucleophile attacks the carbon bearing a leaving group, proceeding through a resonance-stabilized anionic intermediate (Meisenheimer complex).[6]

For this specific substrate, the ortho-fluorine atoms are exceptionally activated towards SNAr due to the powerful stabilizing effect of the adjacent fluorine and the para-nitrile group on the Meisenheimer intermediate.[20][21] Displacement of the bromine at C4 by SNAr is less common and would typically require very harsh conditions or specialized nucleophiles, as the fluorides are generally better leaving groups in activated SNAr reactions—an observation known as the "element effect".[20] Therefore, for selective functionalization at the C4 position, palladium-catalyzed methods are vastly superior and more predictable.

Conclusion

This compound is a privileged scaffold whose reactivity is precisely controlled by its electronic architecture. The bromine atom serves as a robust and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, and base system, researchers can predictably and efficiently execute Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate diverse and complex molecular targets. This strategic versatility cements its role as an indispensable building block in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Why does presence of electron withdrawing group increases the reactivity of haloarene in nucleophilic substitution reaction? Quora. (2016-09-16). URL: [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. URL: [Link]

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central (PMC). URL: [Link]

-

Buchwald–Hartwig amination. Wikipedia. URL: [Link]

-

14.7: Aryl Halides. Chemistry LibreTexts. (2021-07-31). URL: [Link]

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. URL: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL: [Link]

-

12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023-08-08). URL: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). URL: [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant Ask An Expert. (2019-06-24). URL: [Link]

-

The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). URL: [Link]

-

Sonogashira coupling. Wikipedia. URL: [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. URL: [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. (2013-07-25). URL: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29). URL: [Link]

-

This compound. PubChem. URL: [Link]

-

Palladium-catalyzed cross-coupling reactions of organoboron compounds. SciSpace. URL: [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. URL: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. (2024-03-22). URL: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018-08-20). URL: [Link]

-

Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. URL: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). URL: [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025-02-02). URL: [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). (2013-10-03). URL: [Link]

Sources

- 1. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. rsc.org [rsc.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. vapourtec.com [vapourtec.com]

- 20. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Decisive Influence of Fluorine Atoms on the Reactivity of 4-Bromo-2,6-difluorobenzonitrile

An In-Depth Technical Guide:

Abstract

4-Bromo-2,6-difluorobenzonitrile is a pivotal building block in modern synthetic chemistry, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.[1][2] Its synthetic utility is not merely a consequence of its constituent functional groups—a nitrile, a bromine atom, and an aromatic ring—but is profoundly dictated by the strategic placement of two fluorine atoms. This guide elucidates the multifaceted roles of these fluorine atoms, moving beyond a superficial acknowledgment of their electronegativity to a detailed mechanistic exploration of their influence. We will dissect how the potent electronic effects of fluorine modulate the reactivity of each functional site on the molecule, providing field-proven insights and detailed protocols for its strategic deployment in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The Molecule at a Glance: Physicochemical Properties

Before delving into reactivity, a foundational understanding of the molecule's intrinsic properties is essential. The introduction of three distinct electron-withdrawing groups onto the benzene ring creates a unique electronic landscape.

| Property | Value | Source |

| CAS Number | 123843-67-4 | [3] |

| Molecular Formula | C₇H₂BrF₂N | [3] |

| Molecular Weight | 218.00 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 79 - 83 °C | [2] |

The Electronic Orchestra: Inductive vs. Resonance Effects of Fluorine

The reactivity of this compound is a direct consequence of the interplay between the powerful inductive and weaker resonance effects of its substituents. The fluorine atoms, being the most electronegative elements, are the dominant conductors of this electronic orchestra.

-

Inductive Effect (-I): Fluorine exerts a profound electron-withdrawing effect through the sigma bond network (σ-withdrawal).[4] Due to its extreme electronegativity (Pauling scale: 3.98), it pulls electron density away from the aromatic ring. In this molecule, with two fluorine atoms positioned ortho to the nitrile group, this effect is significantly amplified, rendering the entire aromatic system highly electron-deficient.[5]

-

Resonance Effect (+R): Despite its electronegativity, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system.[6][7] This π-donation places partial negative charges on the ortho and para positions. However, for fluorine, the orbital overlap between its 2p orbitals and carbon's 2p orbitals is efficient, but the inductive effect is overwhelmingly stronger than the resonance effect.[8][9] This contrasts with other halogens where the balance is different.

The net result is a highly polarized aromatic ring, which is deactivated towards traditional electrophilic aromatic substitution but is primed for specific, powerful transformations.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzonitrile: A Strategic Building Block in Modern Organic Synthesis

This guide provides an in-depth exploration of 4-bromo-2,6-difluorobenzonitrile, a pivotal building block for researchers, chemists, and professionals in drug development and materials science. We will move beyond a simple recitation of facts to dissect the molecule's inherent reactivity, understand the rationale behind its synthetic applications, and provide actionable protocols for its use in the laboratory.

Introduction: Unpacking the Molecular Architecture and Strategic Value

This compound (CAS No. 123843-67-4) is a crystalline solid whose utility in organic synthesis is derived from the specific arrangement of its functional groups on the aromatic ring.[1][2] The strategic placement of two electron-withdrawing fluorine atoms, a versatile bromine handle, and a cyano group creates a molecule with distinct and exploitable reactivity profiles.

The fluorine atoms, positioned ortho to the cyano group, profoundly influence the molecule's electronic properties. They activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) and modulate the reactivity of the other positions. The bromine atom at the para position serves as an excellent leaving group, primarily leveraged in palladium-catalyzed cross-coupling reactions.[3] The nitrile (cyano) group is not only a potent electron-withdrawing group but also a versatile functional handle for transformations into amines, amides, or carboxylic acids. This trifecta of functionality makes this compound a highly sought-after intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][4]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its safe and effective handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 123843-67-4 | [1][5] |

| Molecular Formula | C₇H₂BrF₂N | [5][6] |

| Molecular Weight | 218.00 g/mol | [5][6] |

| Appearance | Off-white to white crystalline solid/powder | [1][2] |

| Melting Point | 78 - 82 °C | [1][5][7] |

| SMILES | N#CC1=C(F)C=C(Br)C=C1F | [8] |

| InChI Key | TZHQWUAOIWRFSW-UHFFFAOYSA-N | [6][7] |

Core Reactivity: A Tale of Two Pathways

The synthetic utility of this compound is dominated by two primary reaction pathways, dictated by its functional groups. The choice of reagents and reaction conditions allows a chemist to selectively engage either the carbon-bromine bond or the activated aromatic ring.

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 123843-67-4 | FB67761 [biosynth.com]

- 6. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 123843-67-4 [sigmaaldrich.com]

- 8. 123843-67-4|this compound|BLD Pharm [bldpharm.com]

Commercial suppliers of high-purity 4-Bromo-2,6-difluorobenzonitrile

An In-Depth Technical Guide to the Commercial Landscape and Quality Assessment of High-Purity 4-Bromo-2,6-difluorobenzonitrile

Introduction: The Critical Role of a Niche Building Block

This compound (CAS No. 123843-67-4) is a halogenated benzonitrile that has emerged as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its strategic placement of bromine and fluorine atoms, combined with the reactive nitrile group, offers synthetic chemists a versatile scaffold for constructing novel compounds.[1] This unique structure is particularly valuable in the development of pharmaceuticals, where it serves as a key building block for active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory drugs.[1] Its utility also extends to the agrochemical sector for formulating next-generation pesticides and herbicides and to materials science for creating advanced polymers.[1][3]

For researchers and drug development professionals, the success, reproducibility, and safety of multi-step synthetic campaigns are inextricably linked to the quality of starting materials. Impurities, even in trace amounts, can lead to unpredictable reaction pathways, decreased yields, and costly downstream purification challenges. This guide provides a senior application scientist's perspective on navigating the commercial supplier landscape for high-purity this compound, establishing robust quality control protocols, and ensuring the integrity of your research from the very first step.

I. The Commercial Supplier Landscape

A variety of chemical suppliers offer this compound, catering to different scales, from research and development quantities (grams) to bulk manufacturing. The choice of supplier often depends on a balance of purity, availability, documentation, and cost. Below is a comparative summary of prominent commercial sources.

| Supplier | Stated Purity | Available Documentation | Scale | Notes |

| Sigma-Aldrich | 97% | MSDS, Certificate of Analysis (CoA) | Grams | A widely recognized supplier for research quantities with extensive online documentation. |

| TCI America | >98.0% (GC)[4][5] | Safety Data Sheet (SDS)[6] | Grams[5] | Offers a high-purity grade with Gas Chromatography (GC) as the specified analysis method.[4] |

| Apollo Scientific | ≥95%[7] | N/A | Grams to 100g+[7] | Provides a range of quantities suitable for lab-scale and pilot-scale synthesis. |

| Biosynth | N/A | N/A | Inquiry-based | Positions the product for pharmaceutical testing and as a high-quality reference standard.[8] |

| Chem-Impex | N/A | N/A | Inquiry-based | Highlights its role as a key intermediate for drug discovery and advanced materials.[1] |

| HANGZHOU LEAP CHEM | N/A | Safety Data Sheet[9] | Bulk manufacturing | A China-based supplier catering to large-scale production needs.[9] |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always verify current specifications directly with the supplier.

II. A Scientist's Procurement Strategy: Beyond Price

Selecting a supplier for a critical building block like this compound requires a more nuanced approach than simply comparing prices. The following workflow outlines a self-validating system for supplier qualification.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 5G | Labscoop [labscoop.com]

- 5. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. This compound | 123843-67-4 | TCI AMERICA [tcichemicals.com]

- 7. 123843-67-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound | 123843-67-4 | FB67761 [biosynth.com]

- 9. echemi.com [echemi.com]

4-Bromo-2,6-difluorobenzonitrile material safety data sheet (MSDS) information

An In-Depth Technical Guide to the Material Safety Data Sheet for 4-Bromo-2,6-difluorobenzonitrile

Core Chemical Identity and Properties

This compound is a halogenated aromatic nitrile, a class of compounds often utilized as building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its specific structure, featuring a bromine atom and two fluorine atoms on the benzonitrile core, imparts distinct reactivity and physicochemical properties that are crucial for its application but also inform its hazard profile.

A precise understanding of its fundamental properties is the first step in safe handling. This data, summarized below, has been compiled from multiple authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 123843-67-4 | [2][3] |

| Molecular Formula | C₇H₂BrF₂N | [1][3] |

| Molecular Weight | ~218.00 g/mol | [3][4] |

| Appearance | Off-white crystalline solid | [2] |

| Melting Point | 78 - 82 °C / 172.4 - 179.6 °F | [1][2][5] |

| IUPAC Name | This compound | [4][5] |

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the hazards associated with this compound is not merely a regulatory formality but the cornerstone of a proactive safety strategy. This compound is classified as acutely toxic and an irritant, demanding rigorous containment and personal protection.[4][6] The Globally Harmonized System (GHS) provides a clear picture of its potential dangers.

GHS Hazard Classification Summary [4][5][6][7]

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | GHS06 (Skull and Crossbones) |

| Acute Toxicity, Dermal (Category 3/4) | H311: Toxic in contact with skin / H312: Harmful in contact with skin | Danger / Warning | GHS06 / GHS07 |

| Acute Toxicity, Inhalation (Category 3/4) | H331: Toxic if inhaled / H332: Harmful if inhaled | Danger / Warning | GHS06 / GHS07 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation | Warning | GHS07 |

The primary routes of exposure—ingestion, skin contact, and inhalation—are all associated with significant toxicity.[6] The nitrile functional group (-C≡N) can be metabolized to release cyanide ions, a mechanism underlying the acute toxicity of many organic nitriles. Therefore, preventing any form of direct contact or aerosol inhalation is paramount.

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are the primary defenses against exposure. The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by the specific hazards of the chemical.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound solid and any solutions should be performed exclusively within a certified chemical fume hood to mitigate the risk of inhaling toxic dust or vapors.[2][8]

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of contaminants.[3][8]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[2][9]

Personal Protective Equipment (PPE) Protocol

The following protocol outlines the mandatory PPE for handling this compound. The logic is to create a complete barrier against all potential exposure routes.

Caption: Personal Protective Equipment (PPE) Selection Logic.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling and storage is essential for preventing accidents and ensuring long-term stability of the material.

Step-by-Step Safe Handling Protocol

-

Pre-Handling Check: Before starting work, confirm the fume hood is operational, all required PPE is available and in good condition, and the locations of the nearest safety shower and eyewash station are known.

-

Containment: Conduct all weighing and transfers of the solid material on a disposable work surface (e.g., weigh paper or a plastic weigh boat) within the fume hood to contain any spills.

-

Avoid Dust Generation: Handle the solid gently to prevent the formation of dust.[2][3][8]

-

Tool Use: Use non-sparking tools for transfers.[8]

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][8] Do not eat, drink, or smoke in the work area.[6][8]

-

Decontamination: Decontaminate all surfaces and equipment after use. Dispose of contaminated disposable items as hazardous waste.

Storage Requirements

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][8]

-

Environment: Store away from incompatible materials and foodstuff containers.[8][10] Some sources recommend storing under an inert gas as the material may be hygroscopic.[3]

-

Location: Store in a locked cabinet or area accessible only to authorized personnel.[2][6]

Disposal Considerations

Disposal of this compound and its containers must be treated as hazardous waste.[2]

-

Generator's Responsibility: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

-

Method: Engage a licensed professional waste disposal service. Do not empty into drains or release into the environment.[2][3]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an emergency can significantly mitigate harm. All personnel working with this chemical must be trained on these procedures.

First-Aid Measures

Immediate medical attention is required for any significant exposure.[2] Always show the Safety Data Sheet to the attending medical personnel.[3]

Caption: Emergency First-Aid Response Workflow.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[11][2]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[11][2]

-

Eye Contact: Rinse eyes immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if it is safe to do so.[2]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and call a physician or poison control center immediately.[11][2] Never give anything by mouth to an unconscious person.[11][3]

Spill and Accidental Release Protocol

-

Evacuate: Evacuate personnel to a safe area, keeping people away and upwind of the spill.[2][8]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.[11]

-

Protect: Wear full PPE, including respiratory protection, during cleanup.

-

Clean-up: For a solid spill, sweep up and shovel the material into a suitable, labeled container for disposal. Avoid creating dust.[2][3]

-

Report: Report the incident according to institutional protocols.

Fire-Fighting Measures

While not highly flammable, the thermal decomposition of this compound can release hazardous and irritating gases and vapors, such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[2][9]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11][3]

-

Protective Actions for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11][2]

Toxicological and Ecological Information

-

Toxicology: The toxicological properties of this specific compound have not been fully investigated.[2] However, the GHS classification indicates significant acute toxicity.[4] Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[3] It is not classified as a carcinogen by IARC.[3]

-

Ecology: Ecotoxicity data is largely unavailable.[11][2] As a precaution, do not allow the material to be released into the environment or enter drains.[2][3] Its low water solubility suggests it is not likely to be mobile in the environment.[2]

References

-

MSDS of this compound - Capot Chemical Co.,Ltd. [Link]

-

This compound | C7H2BrF2N | CID 2756916 - PubChem. [Link]

-

chemical label this compound - ECHA. [Link]

-

This compound (CAS 123843-67-4) Properties | Density, Cp, Viscosity - Chemcasts. [Link]

Sources

- 1. This compound | 123843-67-4 | FB67761 [biosynth.com]

- 2. fishersci.com [fishersci.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 123843-67-4 [sigmaaldrich.com]

- 6. This compound, 5G | Labscoop [labscoop.com]

- 7. chemical-label.com [chemical-label.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. echemi.com [echemi.com]

A Comprehensive Guide to the Safe Storage and Handling of 4-Bromo-2,6-difluorobenzonitrile

In the landscape of modern drug discovery and materials science, halogenated benzonitriles are pivotal intermediates. Among these, 4-Bromo-2,6-difluorobenzonitrile stands out for its utility in constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique electronic and steric properties, conferred by the bromine and fluorine substituents, allow for selective chemical transformations.[1] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its properties and a meticulous approach to its handling and storage to ensure the safety of laboratory personnel and the integrity of research outcomes.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the best practices for the storage and handling of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind these recommendations, grounding them in the fundamental chemical principles that govern the compound's behavior.

Understanding the Compound: Physicochemical Properties

A foundational element of safe handling is a comprehensive knowledge of the compound's physical and chemical characteristics. This data informs everything from the selection of appropriate storage locations to the design of experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂BrF₂N | [2][3][4] |

| Molecular Weight | 218.00 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 78 - 83 °C | [1][2][6] |

| Boiling Point | 200 °C at 8 mmHg | [5] |

| Flash Point | 46 °C | [5] |

| Density | 1.77 g/cm³ | [5] |

| Solubility | Generally insoluble in water, but soluble in many organic solvents | [7][8] |

| Vapor Pressure | 0.117 mmHg at 25 °C | [5] |

The relatively low flash point indicates that while it is a solid at room temperature, it can form flammable vapor-air mixtures if heated.[5] Its insolubility in water is a key consideration for both experimental design and environmental containment.[8]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazard profile is critical for implementing appropriate safety measures.

GHS Hazard Statements:

-

H311: Toxic in contact with skin. [3]

-

H331: Toxic if inhaled.

-

H312 + H332: Harmful in contact with skin or if inhaled. [3][5]

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

The primary routes of exposure are inhalation, ingestion, and skin contact.[9] As an aryl nitrile, it is more stable in the body than aliphatic nitriles; however, the potential for adverse health effects upon exposure remains significant.[10]

Core Directive: Safe Handling Protocols

The following protocols are designed to minimize the risk of exposure and ensure the safe handling of this compound in a laboratory setting.

Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. The primary method for minimizing exposure is through robust engineering controls.

-

Chemical Fume Hood: All handling of this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood.[8] This is crucial to prevent the inhalation of any fine dust particles or vapors.

-

Ventilation: Ensure adequate ventilation in the laboratory.[5] This provides a secondary layer of protection in the event of an unexpected release.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Proper PPE is essential to prevent dermal and ocular exposure.

-

Eye Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[5][11]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, that have been inspected for integrity before use.[10] It is important to note that disposable nitrile gloves provide a contact barrier and should be removed and discarded immediately if contamination is suspected.[1] For prolonged handling or in situations with a higher risk of contact, consider thicker gloves.[12]

-

Body Protection: A lab coat or chemical-resistant apron should be worn.[13] Long pants and closed-toe shoes are mandatory for all laboratory work.[1]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[5]

Procedural Best Practices

-